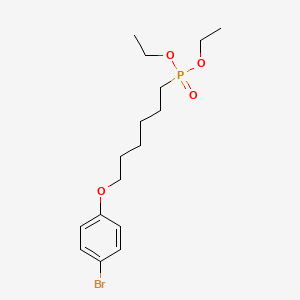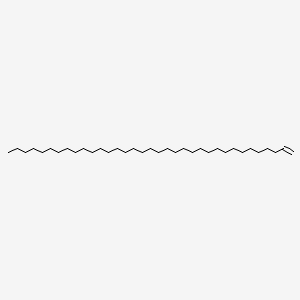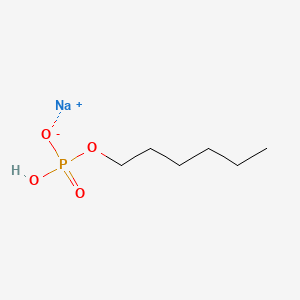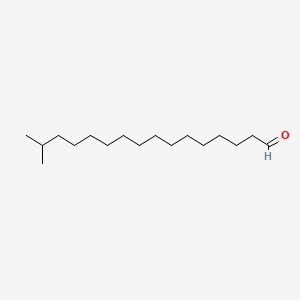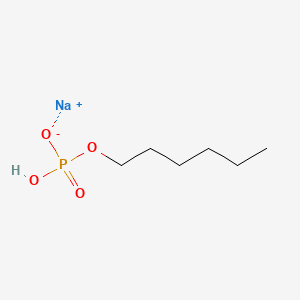
Phosphoric acid, hexyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, hexyl ester, sodium salt, also known as sodium hexyl hydrogen phosphate, is a chemical compound with the molecular formula C₆H₁₄NaO₄P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a hexyl group and another by a sodium ion. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid with hexanol in the presence of a catalyst such as sulfuric acid to form the ester. The ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and allows for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid or other oxidized derivatives.
Substitution: The sodium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid or base as a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Hydrolysis: Phosphoric acid and hexanol.
Oxidation: Hexanoic acid and other oxidized derivatives.
Substitution: Different metal phosphates depending on the substituting cation.
Scientific Research Applications
Phosphoric acid, hexyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets. In biological systems, it can integrate into phospholipid membranes, affecting membrane fluidity and function. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation or breaking of chemical bonds .
Comparison with Similar Compounds
Phosphoric acid, hexyl ester, sodium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, sodium salt: Similar in structure but with a methyl group instead of a hexyl group, leading to different solubility and reactivity properties.
Phosphoric acid, ethyl ester, sodium salt: Contains an ethyl group, which also affects its chemical behavior and applications.
Phosphoric acid, butyl ester, sodium salt: With a butyl group, it has intermediate properties between the methyl and hexyl esters.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, reactivity, and applications.
Properties
CAS No. |
91575-53-0 |
|---|---|
Molecular Formula |
C6H14NaO4P |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
sodium;hexyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |
InChI Key |
QDZFJQPFGZWVHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



